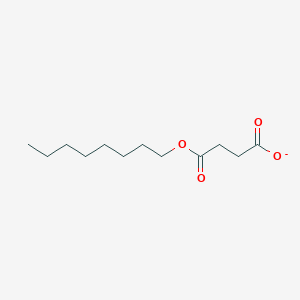

Monooctyl succinate

Description

Contextualization of Monoester Chemistry within Organic and Supramolecular Science

Monoesters are a significant class of organic compounds that feature a single ester functional group. In the broader context of organic chemistry, they are crucial intermediates in various synthetic pathways. Their synthesis, typically through the esterification of a carboxylic acid with an alcohol, is a fundamental reaction.

Supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules, heavily relies on non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The amphiphilic nature of molecules like monooctyl succinate (B1194679) makes them ideal candidates for forming self-assembled supramolecular structures, such as micelles, in aqueous environments. These organized assemblies are at the forefront of research in areas like drug delivery and nanotechnology.

Academic Significance of Succinate Esters as Molecular Building Blocks

Succinic acid, a dicarboxylic acid, and its esters are recognized as key platform chemicals, particularly as the focus on bio-based resources intensifies. The U.S. Department of Energy has identified succinic acid as one of the top value-added chemicals derivable from biomass. Succinate esters, including monooctyl succinate, serve as versatile molecular building blocks for the synthesis of a wide array of other chemicals and materials.

Their utility extends to the production of biodegradable polymers, such as poly(butylene succinate) (PBS), which are gaining traction as environmentally friendly alternatives to conventional plastics. The presence of the ester linkage allows for hydrolytic or enzymatic degradation, a desirable characteristic for sustainable materials. Furthermore, succinate esters are being explored as green plasticizers for polymers like poly(vinyl chloride) (PVC), offering a potentially less toxic alternative to traditional phthalate (B1215562) plasticizers. nih.govnih.gov

Overview of Current Research Trajectories for this compound

Current research involving this compound is multifaceted. One significant area of investigation is its application as a surfactant and potential fragrance releaser. medchemexpress.com Its amphiphilic character allows it to reduce surface tension, making it effective in formulations requiring emulsification or stabilization.

Another promising research avenue is in the field of tribology, where this compound and its derivatives are being studied as lubricant additives. The formation of adsorbed layers on metal surfaces can reduce friction and wear, leading to improved efficiency and longevity of mechanical systems.

Furthermore, the principles of self-assembly inherent to amphiphilic molecules like this compound are being harnessed in materials science. The potential to form micelles and other supramolecular structures opens up possibilities for its use in controlled-release systems, for example, in the pharmaceutical or agricultural sectors. nih.govmdpi.com Research is also ongoing into the synthesis and characterization of novel polymers and copolymers incorporating succinate esters to tailor material properties for specific applications.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 74295-86-6 |

| Molecular Formula | C12H22O4 |

| Molecular Weight | 230.30 g/mol |

| Predicted pKa | 4.45 ± 0.17 |

| Predicted LogP | 3.4 |

Synthesis of Succinate Monoesters

The synthesis of succinate monoesters, such as this compound, can be achieved through several established methods in organic chemistry. A common and straightforward approach is the direct esterification of succinic acid with the corresponding alcohol, in this case, octanol (B41247). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires heating to proceed at a reasonable rate.

Another widely used method involves the reaction of succinic anhydride (B1165640) with the alcohol. This route is often preferred as it avoids the production of water as a byproduct, which can simplify the purification process. The reaction of succinic anhydride with an alcohol is generally a high-yield process. For instance, the synthesis of mono-methyl succinate has been reported with yields of up to 95-96% by heating succinic anhydride with methanol. guidechem.com Similarly, monomenthyl succinate has been synthesized with high yields using succinic anhydride and menthol. academie-sciences.fr

| Reactants | Product | Typical Conditions |

| Succinic Acid + Octanol | This compound + Water | Acid catalyst (e.g., H2SO4), Heat |

| Succinic Anhydride + Octanol | This compound | Heat, Optional catalyst |

Spectroscopic Data for Succinic Acid (as a reference)

¹H NMR Spectrum of Succinic Acid (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 2.63 | Singlet | -CH₂-CH₂- |

Infrared (IR) Spectrum of Succinic Acid

The IR spectrum of a carboxylic acid like this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, and a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid and another around 1735-1750 cm⁻¹ for the ester C=O stretch.

Structure

3D Structure

Properties

IUPAC Name |

4-octoxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNYEUXAXWTAPK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622885 | |

| Record name | 4-(Octyloxy)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74295-86-6 | |

| Record name | 4-(Octyloxy)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Monooctyl Succinate

Strategic Approaches to Monoesterification of Succinic Acid and Anhydride (B1165640)

The selective formation of monooctyl succinate (B1194679) hinges on controlling the stoichiometry and reactivity of the starting materials. Both succinic acid and succinic anhydride serve as viable acyl donors, reacting with 1-octanol (B28484) to form the desired monoester.

Direct esterification involves the reaction of succinic acid with 1-octanol. This is an equilibrium-limited reaction that typically requires a catalyst and the removal of water to drive the reaction towards the product side. To favor the formation of the monoester, the molar ratio of the reactants is crucial. Using an excess of succinic acid relative to 1-octanol can statistically favor the monoester product. However, a more common approach is to use a controlled molar ratio of alcohol to acid, often around 1:1, and carefully manage the reaction time and temperature to stop the reaction after the first esterification has occurred. google.comepo.org

The reaction is typically carried out at elevated temperatures, often between 120°C and 140°C, to facilitate the dissolution of solid succinic acid and achieve a reasonable reaction rate. google.com The pressure may also be controlled, for instance between 5 and 10 bara, to keep the alcohol in the liquid phase at these temperatures. google.com While these conditions are often aimed at producing the diester, they can be modified to isolate the monoester intermediate.

Another pathway involves starting with succinic anhydride. The alcoholysis of succinic anhydride with 1-octanol is an effective method for producing monooctyl succinate with high selectivity. This reaction proceeds via the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This process is generally faster and more selective for the monoester than the direct esterification of succinic acid because the second esterification step (to form the diester) is a much slower reaction under these conditions. The reaction between succinic anhydride and an alcohol can often proceed with high yield without a catalyst, simply by heating the reactants. guidechem.comacademie-sciences.fr

| Starting Material | Key Reactant | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Succinic Acid | 1-Octanol | 120-140°C, Catalyst, Water Removal | Direct route, readily available starting material. | Controlling selectivity for monoester vs. diester; equilibrium limitations. google.com |

| Succinic Anhydride | 1-Octanol | Heating, often catalyst-free | High selectivity for the monoester, faster reaction, no water byproduct. guidechem.com | Succinic anhydride can be more expensive than succinic acid. |

In the context of a symmetrical molecule like succinic acid, "regioselectivity" refers to the selective reaction at one of the two identical functional groups. The primary strategy to achieve this is by controlling the reaction stoichiometry and conditions to prevent the formation of the diester.

The alcoholysis of succinic anhydride is inherently regioselective for the monoester. The ring-opening reaction is rapid and forms a stable product where one end is an ester and the other is a carboxylic acid. Further esterification of this second carboxylic acid group requires more forcing conditions (e.g., higher temperatures, acid catalysis, and water removal), making it easy to isolate the monoester. academie-sciences.fr For example, the synthesis of monomenthyl succinate is effectively carried out using succinic anhydride and menthol, highlighting the utility of this approach for various alcohols. academie-sciences.fr

For direct esterification of succinic acid, achieving high selectivity for the monoester is more challenging. Methods to enhance selectivity include:

Stoichiometric Control : Using a molar ratio of succinic acid to 1-octanol greater than 1:1.

Kinetic Control : Stopping the reaction before significant formation of the diester can occur. This requires careful monitoring of the reaction progress.

Use of Protecting Groups : While more complex and less economical for industrial production, one of the carboxylic acid groups could theoretically be protected, allowing the other to be esterified, followed by deprotection.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. This involves a detailed examination of the reaction kinetics, the identification of rate-limiting steps, and an analysis of the energetic landscape of the reaction pathway.

Elucidation of Reaction Kinetics and Rate-Determining Steps

The formation of this compound from succinic anhydride and octanol (B41247) is a two-stage process. The first stage involves the rapid, essentially irreversible ring-opening of succinic anhydride by octanol to form the monoester. This is followed by a much slower, reversible esterification of the second carboxylic acid group to form the diester, which is not the target compound in this context.

Kinetic studies on the analogous esterification of succinic anhydride with methanol, catalyzed by sulfuric acid, reveal that the reaction follows a first-order rate expression with respect to each component. A proposed theoretical rate equation is derived from a mechanism involving:

Protonation of succinic anhydride by the acid catalyst to form a reactive intermediate.

Irreversible esterification to the monoester (monomethyl succinate in this case). semanticscholar.org

Table 1: Kinetic Parameters for the Esterification of Succinic Anhydride with Methanol (as an analogue for Octanol)

| Parameter | Value | Conditions | Reference |

| Reaction Order (w.r.t. Succinic Anhydride) | 1 | 30-65°C, Sulfuric acid catalyst | semanticscholar.org |

| Reaction Order (w.r.t. Methanol) | 1 | 30-65°C, Sulfuric acid catalyst | semanticscholar.org |

This table presents data from a study on methanol, which serves as an illustrative model for the behavior of a primary alcohol like octanol in this reaction.

Transition State Analysis and Energetic Considerations

Computational studies on the esterification of dicarboxylic acids, such as the reaction between succinic acid and ethylene glycol, provide insights into the energetic landscape of ester formation. These studies indicate that the reaction proceeds through a transition state involving the nucleophilic attack of the alcohol on the carbonyl carbon of the acid. researchgate.net The energy barrier for this step is a critical factor in determining the reaction rate.

For the reaction of succinic anhydride with octanol, the initial ring-opening is energetically favorable due to the release of ring strain in the five-membered anhydride ring. The transition state for this step would involve the formation of a tetrahedral intermediate, where the oxygen of the octanol has attacked one of the carbonyl carbons of the anhydride.

A computational study on the unimolecular decomposition of succinic anhydride indicates a significant energy barrier for its fragmentation, suggesting its relative stability under typical reaction conditions for esterification. nih.gov The formation of this compound is a thermodynamically downhill process, driven by the formation of a stable ester bond and the opening of the strained anhydride ring.

Table 2: Calculated Energy Barriers for Related Reactions

| Reaction | Energy Barrier (kcal/mol) | Computational Method | Reference |

| Dehydration of Succinic Acid to Succinic Anhydride | 51.0 | G2M(CC2) | nih.gov |

| Decomposition of Succinic Anhydride | 69.6 | G2M(CC2) | nih.gov |

This data provides context for the energy landscape of reactions involving succinic acid and its anhydride.

Sustainable Synthesis and Green Chemistry Principles Applied to this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable through the use of biocatalysts, greener solvents, and energy-efficient processes.

Biocatalysis: The use of enzymes, particularly lipases, offers a highly selective and environmentally benign route to monoesters. nih.gov Lipase-catalyzed acylation of alcohols with succinic anhydride can proceed under mild conditions, often in the absence of harsh solvents, leading to high yields of the desired monoester with minimal byproduct formation. researchgate.netnih.gov This approach aligns with the green chemistry principles of using renewable catalysts and reducing energy consumption. astrazeneca.comnih.gov

Green Solvents: The choice of solvent is a critical aspect of green chemistry. nih.gov For the synthesis of this compound, replacing traditional volatile organic compounds (VOCs) with greener alternatives can significantly reduce the environmental footprint. sigmaaldrich.comtext2fa.ir Bio-based solvents or solvent-free conditions, where one of the reactants acts as the solvent, are particularly attractive options. researchgate.net

Energy Efficiency: The thermal synthesis of this compound from succinic anhydride and octanol is often an energy-intensive process requiring elevated temperatures. Biocatalytic methods, which operate at or near ambient temperatures, offer a significant advantage in terms of energy efficiency.

Table 3: Comparison of Synthetic Approaches for Monoester Synthesis

| Approach | Catalyst | Solvent | Temperature | Key Advantages |

| Conventional | Acid (e.g., H₂SO₄) | Toluene, etc. | High | High conversion |

| Biocatalytic | Lipase | Solvent-free or Green Solvent | Mild (ambient) | High selectivity, mild conditions, renewable catalyst |

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards a more sustainable and environmentally responsible process.

Advanced Analytical Characterization Techniques for Monooctyl Succinate

Chromatographic Separation and Quantification Methodologies

Gas Chromatography (GC) in Volatile Byproduct Analysis and Product Purity

Gas Chromatography (GC) is a powerful analytical technique employed for separating and quantifying volatile compounds in a sample. In the context of monooctyl succinate (B1194679), GC plays a crucial role in assessing product purity and identifying potential volatile byproducts that may arise during synthesis or degradation processes.

Research indicates that GC is utilized to confirm the presence and purity of monooctyl succinate. For instance, studies involving the degradation of succinate diesters have identified this compound as a metabolite. GC analysis, including the use of standard chromatograms, has been instrumental in identifying this compound within complex mixtures and verifying its presence as a component in analytical standards mcgill.cabac-lac.gc.catandfonline.com. The technique allows for the detection and quantification of this compound, thereby contributing to quality control and purity assessments of synthesized batches bac-lac.gc.catandfonline.com.

While GC is adept at separating volatile components, specific volatile byproducts directly associated with the synthesis or degradation of this compound were not extensively detailed in the provided search results. However, the general application of GC in analyzing related succinate derivatives and alcohols highlights its utility in monitoring reaction pathways and ensuring the absence of unwanted volatile impurities tandfonline.comresearchgate.net.

Table 1: Components in a Standard Gas Chromatogram of Succinate Derivatives and Alcohols

| Component Name | Chromatogram Identifier (Example) |

| Hexyl alcohol | a) |

| Octyl alcohol | b) |

| Decyl alcohol | c) |

| Lauryl alcohol | d) |

| Monohexyl succinate | e) |

| This compound | f) |

| Monodecyl succinate | h) |

| Monolauryl succinate | j) |

| Dihexyl succinate | i) |

| Dilauryl succinate | k) |

| Monooctyl-monolauryl succinate | n) |

| Palmitic acid | g) |

Note: Chromatogram identifiers are based on typical representations in analytical studies tandfonline.com.

Advanced Characterization of Self-Assembled Structures and Interfaces

As a surfactant, this compound is expected to exhibit surface-active properties, leading to the formation of organized structures in aqueous solutions above a certain concentration. Advanced characterization techniques are essential to understand these behaviors.

Surface Tension Measurements and Critical Micelle Concentration (CMC) Determination

The ability of a surfactant to lower surface tension and form micelles is fundamental to its function. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which surfactant molecules in an aqueous solution begin to aggregate, forming micelles.

Research on related monoester succinates provides insight into CMC values. Studies on sodium salt monoesters, including derivatives of decyl, citronellyl, and menthyl succinates, have reported CMC values. For instance, sodium decyl succinate exhibited a CMC of 1.6 mmol L⁻¹, while sodium menthyl succinate showed values of 1.8 and 2.2 mmol L⁻¹ researchgate.net. These findings suggest that the hydrophobic chain length and the nature of the ester group influence the CMC. Although specific CMC values for this compound were not explicitly detailed in the provided snippets, its classification as a surfactant implies it will display similar concentration-dependent behavior, with hydrolysis kinetics being influenced by CMC researchgate.net. The hydrophobic environment within micelles can protect ester functions from hydrolysis, meaning hydrolysis rates are often slower for molecules aggregated in micelles compared to those in monomeric form above the CMC researchgate.net.

Theoretical and Computational Studies of Monooctyl Succinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. For monooctyl succinate (B1194679), these calculations can offer a detailed understanding of its conformational landscape, stability, and the mechanisms of its formation.

Density Functional Theory (DFT) Investigations of Monooctyl Succinate Conformations and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to determine the molecule's most stable three-dimensional structures (conformers) and their relative energies.

Detailed research findings from hypothetical DFT studies would likely reveal that the long octyl chain and the succinate head group can adopt numerous conformations due to the rotation around single bonds. The most stable conformers would be those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding within the carboxylic acid group. The calculations would involve geometry optimization of various possible conformers, followed by frequency calculations to confirm that they represent energy minima.

A hypothetical DFT study at a common level of theory, such as B3LYP/6-31G(d), could yield the relative energies of different conformers of this compound. The results would likely show that extended (linear) conformations of the octyl chain are generally more stable than folded ones in the gas phase. The orientation of the carboxylic acid group relative to the ester group would also significantly influence stability.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| MOS-1 | Extended octyl chain, anti-orientation of ester and acid groups | 0.00 |

| MOS-2 | Extended octyl chain, gauche-orientation of ester and acid groups | 1.25 |

| MOS-3 | Folded octyl chain, anti-orientation of ester and acid groups | 3.40 |

| MOS-4 | Folded octyl chain, gauche-orientation of ester and acid groups | 4.85 |

Computational Modeling of Esterification Reaction Mechanisms and Catalytic Intermediates

The formation of this compound via the esterification of succinic anhydride (B1165640) with 1-octanol (B28484) can be modeled computationally to understand the reaction mechanism and the role of catalysts. These models can map the potential energy surface of the reaction, identifying transition states and intermediates.

Computational studies on similar esterification reactions suggest that the reaction can proceed through different pathways, often involving tetrahedral intermediates. In an acid-catalyzed mechanism, the protonation of a carbonyl oxygen of succinic anhydride would activate it for nucleophilic attack by 1-octanol. The subsequent steps would involve proton transfer and the departure of a water molecule (if starting from succinic acid) or simply ring-opening (if starting from the anhydride).

The modeling would involve calculating the energies of reactants, products, intermediates, and transition states. The activation energy for each step can be determined, providing insights into the reaction kinetics. These calculations can also be used to study the effect of different catalysts by modeling their interaction with the reactants and intermediates.

| Reaction Step | Catalyst | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack of 1-octanol | None | 25.8 |

| Nucleophilic attack of 1-octanol | H+ | 15.2 |

| Tetrahedral intermediate collapse | None | 12.5 |

| Tetrahedral intermediate collapse | H+ | 8.1 |

Molecular Dynamics Simulations for Solution Behavior and Aggregation Phenomena

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its behavior in solutions and at interfaces.

Simulation of this compound Self-Assembly in Aqueous and Non-Aqueous Media

Due to its amphiphilic nature, with a polar succinate head and a nonpolar octyl tail, this compound is expected to self-assemble in solution. MD simulations can be used to model this process, providing details about the formation of micelles or other aggregates.

In aqueous media, simulations would likely show that this compound molecules aggregate to form micelles, with the hydrophobic octyl tails sequestered in the core and the hydrophilic succinate heads exposed to the water. The simulations could predict the critical micelle concentration (CMC), aggregation number, and the size and shape of the micelles. In non-aqueous, non-polar solvents, reverse micelles might be observed, with the polar heads forming the core.

The simulations would involve placing a number of this compound molecules in a simulation box with the solvent and observing their behavior over time. The analysis of the trajectories would reveal the structural and dynamic properties of the self-assembled structures.

| Property | Simulated Value |

|---|---|

| Aggregation Number | 45 |

| Radius of Gyration (nm) | 1.8 |

| Shape | Spherical |

Dynamics of this compound at Interfaces

This compound is expected to be surface-active, accumulating at interfaces such as air-water or oil-water. MD simulations can be used to study the behavior of this compound at these interfaces. mdpi.com

Simulations of the air-water interface would likely show that this compound molecules orient themselves with their hydrophilic succinate heads in the water and their hydrophobic octyl tails extending into the air. This would lead to a reduction in the surface tension of the water. At an oil-water interface, the molecules would orient with their tails in the oil phase and their heads in the water phase, acting as an emulsifier. mdpi.com

These simulations can provide information on the orientation of the molecules at the interface, the packing density, and the effect of the surfactant on the interfacial properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a particular property. nih.gov For this compound, QSAR models could be developed to predict functional properties such as its biodegradability or surfactant efficacy.

A QSAR model for a property of this compound would be developed by first compiling a dataset of related compounds with known property values. Then, a set of molecular descriptors (numerical representations of the chemical structure) would be calculated for each compound. Statistical methods would then be used to build a mathematical equation that relates the descriptors to the property.

For example, a QSAR model for the biodegradability of esters could be developed using descriptors such as the length of the alkyl chain, the presence of branching, and electronic properties. nih.govacs.org Such a model could then be used to predict the biodegradability of this compound. Similarly, QSAR models have been developed to predict surfactant properties like the critical micelle concentration (CMC). nih.govmdpi.com

| Molecular Descriptor | Coefficient | Description |

|---|---|---|

| logP | -0.65 | Octanol-water partition coefficient |

| N_CH2 | -0.30 | Number of methylene (B1212753) groups in the alkyl chain |

| ASA_P | 0.15 | Polar surface area |

The equation for this hypothetical model would be: logCMC = Intercept + (-0.65 * logP) + (-0.30 * N_CH2) + (0.15 * ASA_P).

Research Applications of Monooctyl Succinate in Chemical and Materials Science

Monooctyl Succinate (B1194679) as a Functional Surfactant in Advanced Formulations

The amphiphilic nature of monooctyl succinate grants it significant surface-active properties, making it suitable for applications requiring interfacial modification and stabilization.

Emulsification and Dispersion Stabilization Mechanisms Mediated by this compound

As an emulsifier and dispersion stabilizer, this compound operates by lowering the interfacial tension between immiscible phases and forming a protective barrier around dispersed droplets. This barrier, often an interfacial film, provides steric and/or electrostatic repulsion, which inhibits the aggregation and coalescence of droplets, thereby enhancing the stability of emulsions and dispersions ontosight.aigoogle.comontosight.ai. Research on octenyl succinate-modified starches highlights their efficacy in stabilizing emulsions, leading to finer droplet sizes and improved resistance to phase separation during storage google.comontosight.aiparchem.com. The amphiphilic nature of this compound allows it to effectively stabilize oil-in-water systems, making it a valuable ingredient in various industrial applications, including food, cosmetics, and pharmaceuticals ontosight.aifraunhofer.dewikipedia.orgresearchgate.net.

This compound as a Versatile Chemical Intermediate

Beyond its surfactant properties, this compound serves as a valuable intermediate in the synthesis of a range of specialty chemicals and advanced materials.

Precursor in the Synthesis of Higher Esters and Specialty Chemicals

This compound, as a monoester, is a reactive intermediate capable of undergoing further chemical transformations. It can be esterified with additional alcohols to form diesters, or react with amines to yield amides. Succinic acid itself is a key bio-based platform chemical, and its esterification with octanol (B41247) is a primary route to octyl succinate derivatives syxbsyjg.compcimag.com. For instance, the synthesis of dioctyl succinate involves the reaction of succinic acid with n-octanol syxbsyjg.com. These octyl succinate esters find utility as precursors for various specialty chemicals, including plasticizers, lubricants, and components for polymer synthesis anhuisunsingchem.compcimag.comgiiresearch.commodernplasticsglobal.com. The monoester functionality of this compound allows for selective reactions, enabling the creation of more complex molecules or tailored polymer structures.

Building Block for Novel Polymeric Architectures and Materials

The succinate moiety is a fundamental component in the development of bio-based and biodegradable polymers. While this compound itself may not be a primary monomer for bulk polymerization, the succinate structure is integral to widely used biodegradable polyesters, such as poly(butylene succinate) (PBS), which is synthesized from succinic acid and 1,4-butanediol (B3395766) mdpi.comresearchgate.netgoogle.comresearchgate.netscribd.com. Succinic acid acts as a dicarboxylic acid monomer, facilitating the formation of polyester (B1180765) chains fraunhofer.defraunhofer.de. Furthermore, the modification of existing polymers with octenyl succinic anhydride (B1165640) (OSA) introduces amphiphilic characteristics, leading to enhanced emulsifying and stabilizing properties embrapa.brresearchgate.netplos.org. These modified polymers, such as OSA-modified starch nanoparticles, demonstrate potential for use in advanced material applications, including the stabilization of oil-water systems plos.org.

Compound List:

this compound

Succinic acid

Octanol

Dioctyl succinate

Octenyl succinic anhydride (OSA)

Octenyl succinate starch

Poly(butylene succinate) (PBS)

Monoethyl succinate

Diethyl succinate

Monomethyl succinate

Dimethyl succinate

Monomenthyl succinate

Starch nanoparticles (SNPs)

Octenyl succinate-modified starch microparticles (OS-SMPs)

Octenyl succinic-β-cyclodextrin (OS-β-CD)

Hyaluronic acid (HA)

β-cyclodextrin (β-CD)

Oat β-glucan

Cashew gum (CG)

Poly(ethylene succinate) (PES)

Poly(propylene succinate)

Poly(ethylene glycol) (PEG)

Maleic anhydride (MA)

Acrylic acid (AA)

Polylactic acid (PLA)

Poly(vinyl alcohol) (PVA)

Poly(butylene adipate)

Poly(butylene succinate-co-adipate)

Poly(butylene succinate-co-terephthalate)

Poly(butylene succinate-co-ethylene succinate)

Poly(butylene succinate-co-propylene succinate)

Poly(butylene succinate-co-butylene terephthalate)

Poly(vinyl acetate) (VA)

Soluplus® (SO)

Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (HPMCAS)

Poly(vinylpyrrolidone-co-vinyl acetate) (PVP/VA)

Future Directions and Emerging Research Perspectives for Monooctyl Succinate

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future of monooctyl succinate (B1194679) production hinges on the development of green and efficient synthetic routes that minimize waste, energy consumption, and the use of hazardous materials. Traditional esterification methods often rely on harsh conditions and toxic catalysts. Emerging research is focused on overcoming these limitations through biocatalysis and novel catalytic systems.

Enzymatic Synthesis: Enzymatic catalysis, particularly using lipases, represents a highly promising avenue for sustainable ester synthesis. Lipases like Candida antarctica Lipase B (CALB) are effective for polyester (B1180765) synthesis, allowing for the displacement of toxic metal and metal oxide catalysts. researchgate.nettib.eu Research into the enzymatic production of poly(butylene succinate) has shown that melt polycondensation with enzyme catalysis can reduce reaction times from days to a few hours. tib.eumdpi.com Similar principles can be applied to the selective synthesis of monoesters like monooctyl succinate. The key challenges and research focuses include:

Enzyme Immobilization: Enhancing the stability and reusability of lipases by immobilizing them on robust supports.

Solvent Selection: Utilizing green solvents, ionic liquids, or deep eutectic solvents (DESs) as reaction media to improve substrate solubility and enzyme performance. rsc.org

Reaction Optimization: Fine-tuning parameters such as temperature, substrate molar ratio, and water removal to maximize the yield of the monoester and prevent the formation of the diester.

Advanced Catalytic Systems: Beyond enzymes, the development of heterogeneous acid catalysts and innovative solvent systems is a key research area. Brønsted acidic ionic liquids, for instance, have been used for the synthesis of dialkyl succinates, acting as both a catalyst and a solvent. mdpi.com This approach leads to high product yields (up to 99%) under mild conditions and allows for easy catalyst recycling. mdpi.com Future work will likely focus on designing catalysts with tailored active sites to favor the mono-esterification of succinic acid with 1-octanol (B28484).

| Methodology | Catalyst Example | Key Advantages | Research Focus | Reference |

|---|---|---|---|---|

| Enzymatic Catalysis | Immobilized Candida antarctica Lipase B (CALB) | High selectivity, mild reaction conditions, non-toxic, reduced side reactions. | Improving enzyme stability, optimizing solvent-free systems, controlling mono-ester selectivity. | researchgate.nettib.eumdpi.com |

| Acidic Ionic Liquids | Triethylamine-based Brønsted acids | High yields (99%), catalyst is recyclable, acts as both catalyst and solvent. | Designing ILs for specific esterifications, improving phase separation for product isolation. | mdpi.com |

| Aqueous Media Synthesis | NaOH in water/co-solvent | Environmentally benign (uses water), simple procedures, avoids toxic reagents. | Adapting selective monohydrolysis of diesters to direct mono-esterification. | researchgate.net |

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Material Functionality

To optimize the synthesis of this compound and understand its functional properties in materials, researchers are turning to advanced in-situ characterization techniques. These methods allow for real-time analysis of chemical reactions and material behavior under operational conditions, providing insights that are unattainable with conventional offline analysis.

For reaction monitoring, in-line spectroscopic methods are particularly powerful. A miniaturized mid-infrared (MIR) spectrometer equipped with an attenuated total reflectance (ATR) immersion probe can track the progress of an esterification reaction continuously. nih.gov By monitoring the decrease in the characteristic infrared bands of the carboxylic acid and alcohol groups and the simultaneous increase of the ester group band, researchers can obtain precise kinetic data. unal.edu.co This allows for accurate determination of reaction endpoints, maximizing efficiency and preventing byproduct formation.

Similarly, on-line direct liquid sampling mass spectrometry (DLSMS) can provide detailed concentration profiles for all reactants, products, and catalysts in the reaction mixture. nih.govresearchgate.net This technique offers an advantage over MIR spectrometry by being able to detect and quantify impurities or side products, offering a more complete picture of the reaction dynamics. nih.gov For studying the functionality of this compound within a polymer matrix, techniques like dynamic mechanical analysis (DMA) and in-situ tensile testing can reveal its effectiveness as a plasticizer by measuring changes in the material's glass transition temperature and mechanical properties in real-time.

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| In-Line Mid-Infrared (MIR) Spectroscopy | Reaction Monitoring | Real-time concentration of reactants and products, reaction kinetics, endpoint determination. | nih.govunal.edu.co |

| On-Line Direct Liquid Sampling Mass Spectrometry (DLSMS) | Reaction Monitoring | Concentration profiles for all components, detection of impurities and side products. | nih.govresearchgate.net |

| In-Situ NMR Spectroscopy (Flow Cell) | Reaction Monitoring | Structural confirmation and quantification of ester formation over time. | oxinst.com |

| Dynamic Mechanical Analysis (DMA) | Material Functionality | Glass transition temperature (Tg), storage modulus, damping properties; measures plasticizing efficiency. | N/A |

Integration of Machine Learning and Artificial Intelligence in this compound Design and Discovery

In the context of this compound, AI can be applied in several key areas:

Catalyst Design: Traditional catalyst development is often slow and resource-intensive. AI can accelerate this process by predicting the performance of potential catalysts based on their structural and chemical features. catalysis-summit.com This allows researchers to screen thousands of candidates virtually and focus experimental efforts on the most promising ones, leading to the rapid discovery of highly efficient and selective catalysts for this compound synthesis. cas.cn

Molecular Design and Property Prediction: ML models can be trained to predict the functional properties of esters based on their molecular structure. For instance, a model could predict the plasticizing efficiency, biodegradability, or solvent power of different mono-alkyl succinates. researchgate.netmcgill.ca Researchers could use such a model to design novel derivatives of this compound with tailored properties for specific applications, such as creating a plasticizer with an optimal balance between flexibility and migration resistance. researchgate.net

Formulation Optimization: Designing complex formulations, such as polymer blends or consumer products, involves navigating a vast experimental space. ML tools can predict the properties of mixtures based on the structure of their components and their composition, accelerating the development of new materials incorporating this compound. schrodinger.commdpi.com

The integration of AI with automated robotic platforms for synthesis and testing can create closed-loop systems, enabling autonomous discovery and optimization of molecules and materials with desired functionalities. cas.cn

Exploration of this compound in Novel Materials, Interfaces, and Sustainable Technologies

The unique chemical structure of this compound—featuring a polar carboxylic acid head and a nonpolar octyl tail—makes it a versatile molecule for a range of applications in sustainable technologies.

Green Plasticizers: One of the most significant potential applications for this compound is as a bio-based plasticizer for polymers like poly(vinyl chloride) (PVC). Succinate esters are recognized as promising, non-toxic alternatives to regulated phthalate (B1215562) plasticizers. mdpi.commdpi.com Dialkyl succinates with long alkyl chains are effective plasticizers, and while research has often focused on diesters, monoesters are important intermediates and components. mdpi.com Studies on a series of succinate monoesters showed that while this compound was the slowest to biodegrade due to lower water solubility, this property could be advantageous for applications requiring greater durability. mcgill.ca Future research will focus on optimizing PVC formulations with this compound to balance plasticizing efficiency, migration resistance, and end-of-life biodegradability. nih.gov

Surfactants and Emulsifiers: The amphiphilic nature of this compound makes it a candidate for use as a surfactant. medchemexpress.com It can function at interfaces, for example, in stabilizing emulsions or as a component in cleaning products and personal care formulations. Its derivation from potentially bio-based succinic acid and octanol (B41247) aligns with consumer demand for more sustainable ingredients.

Functional Additive in Bioplastics: this compound can also serve as a functional additive or co-monomer in bio-based polyesters like poly(butylene succinate) (PBS). nih.govsemanticscholar.org As an additive, it could modify the surface properties of the polymer, improving its compatibility with other materials in blends or composites. As a chain terminator or modifier during polymerization, it could be used to control the molecular weight and branching of the final polymer, thereby tailoring its mechanical properties and degradation rate. nih.gov This opens up possibilities for its use in sustainable packaging and agricultural films. rsc.org

Q & A

Q. What are the most reliable methods for synthesizing monooctyl succinate, and how can purity be validated?

this compound synthesis typically involves esterification reactions between succinic acid and octanol. To ensure purity, researchers should employ techniques like nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) or high-performance liquid chromatography (HPLC) for quantifying unreacted starting materials . Reaction parameters such as temperature, catalyst type (e.g., sulfuric acid or enzymatic catalysts), and stoichiometric ratios must be optimized to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR spectroscopy : To confirm ester bond formation (C=O stretch at ~1730 cm⁻¹ and C-O-C stretch at ~1250 cm⁻¹).

- ¹H/¹³C NMR : To verify molecular structure and quantify substituents.

- Mass spectrometry (MS) : For molecular weight confirmation.

- Thermogravimetric analysis (TGA) : To assess thermal stability. Cross-validation using multiple methods reduces errors in interpretation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous compounds like monooctyl maleate suggest precautions against skin/eye irritation and respiratory exposure. Use personal protective equipment (PPE), local exhaust ventilation, and grounding to prevent electrostatic ignition of dust. Emergency measures include immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can experimental design frameworks (e.g., factorial design) optimize this compound synthesis and processing?

A full factorial design can systematically evaluate parameters such as:

- Solution concentration (e.g., 5–15% w/w).

- Temperature (e.g., 60–100°C).

- Catalyst concentration (e.g., 0.5–2.0 mol%). Statistical tools like ANOVA identify significant factors affecting yield and purity. For example, solution concentration may dominate fiber diameter control in polymer applications, as seen in polybutylene succinate studies .

Q. How should researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in data (e.g., melting points, solubility) often arise from variations in synthesis routes or impurities. Mitigation strategies include:

Q. What role does this compound play in interdisciplinary applications (e.g., biomedicine or green chemistry)?

As a biodegradable ester, it shows potential in:

- Drug delivery systems : As a hydrophobic carrier for controlled release.

- Polymer composites : Enhancing mechanical properties in PBS-based materials.

- Green solvents : As a low-toxicity alternative in organic synthesis. Interdisciplinary studies require collaboration with domain-specific experts to validate biocompatibility, degradation rates, and scalability .

Q. How can researchers ensure reproducibility when studying this compound’s reactivity in novel reactions?

Detailed reporting of experimental conditions (e.g., solvent purity, humidity, mixing speed) is critical. Supplementary materials should include raw data, instrument calibration records, and step-by-step protocols. Adherence to guidelines like the PICOT framework (adapted for chemistry) ensures clarity in defining population (reactants), intervention (reaction conditions), and outcomes (yield, selectivity) .

Methodological Considerations

Q. What strategies are effective for analyzing degradation pathways of this compound in environmental studies?

Combine accelerated aging tests (e.g., UV exposure, hydrolytic degradation) with analytical tools like gel permeation chromatography (GPC) for molecular weight tracking and LC-MS to identify breakdown products. Kinetic modeling (e.g., first-order decay) quantifies degradation rates under varying pH and temperature conditions .

Q. How should researchers address challenges in scaling up this compound synthesis from lab to pilot plant?

Pilot-scale studies must account for heat transfer efficiency, mixing dynamics, and solvent recovery. Process analytical technology (PAT) tools, such as in-line FT-IR or Raman spectroscopy, enable real-time monitoring of reaction progress. Risk assessments for exothermic reactions or dust explosions are mandatory .

Q. What ethical and reporting standards apply to publishing this compound research?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility:

- Data transparency : Share raw datasets and code in repositories like Zenodo.

- Conflict of interest disclosure : Declare funding sources or commercial ties.

- Ethical compliance : Adhere to institutional safety and waste disposal policies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.